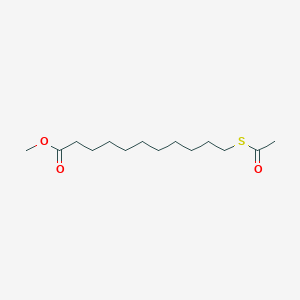
Methyl 11-(acetylsulfanyl)undecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 11-(acetylsulfanyl)undecanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group and an acetylsulfanyl group attached to an undecanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 11-(acetylsulfanyl)undecanoate typically involves the esterification of 11-bromo undecanoic acid with methanol in the presence of a catalyst such as p-toluenesulfonic acid (PTSA). The resulting methyl 11-bromo undecanoate is then subjected to a nucleophilic substitution reaction with sodium thioacetate to introduce the acetylsulfanyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 11-(acetylsulfanyl)undecanoate can undergo various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The acetylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Thioethers or amides.
Wissenschaftliche Forschungsanwendungen
Methyl 11-(acetylsulfanyl)undecanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Utilized as a lubricant additive to enhance the performance of biolubricants by providing antiwear and extreme pressure properties
Wirkmechanismus
The mechanism of action of Methyl 11-(acetylsulfanyl)undecanoate involves its interaction with biological targets through its functional groups. The acetylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the active undecanoic acid, which may exert its effects through various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl undecanoate: Lacks the acetylsulfanyl group, making it less reactive in certain chemical reactions.
Methyl 10-undecenoate: Contains a double bond, which provides different reactivity and applications.
Methyl 11-bromo undecanoate: Precursor in the synthesis of Methyl 11-(acetylsulfanyl)undecanoate, with different reactivity due to the presence of a bromine atom
Uniqueness
This compound is unique due to the presence of both the ester and acetylsulfanyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
90215-02-4 |
|---|---|
Molekularformel |
C14H26O3S |
Molekulargewicht |
274.42 g/mol |
IUPAC-Name |
methyl 11-acetylsulfanylundecanoate |
InChI |
InChI=1S/C14H26O3S/c1-13(15)18-12-10-8-6-4-3-5-7-9-11-14(16)17-2/h3-12H2,1-2H3 |
InChI-Schlüssel |
OTYQUFSRSBBREN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)SCCCCCCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


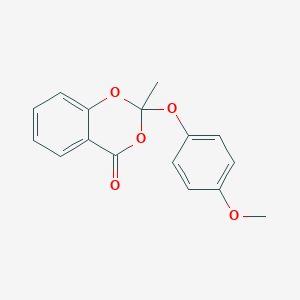
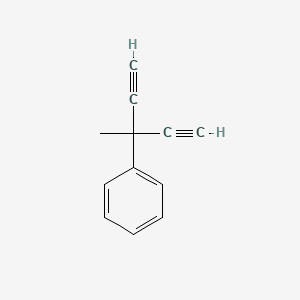
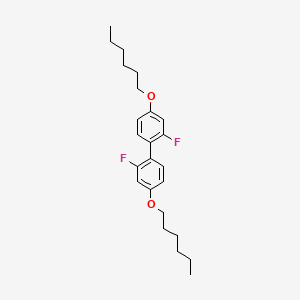

![4-[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14366712.png)
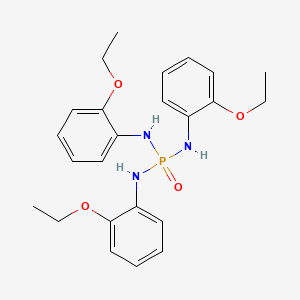
![1-[5-(But-2-en-1-yl)-2,3,4-trihydroxyphenyl]ethan-1-one](/img/structure/B14366722.png)
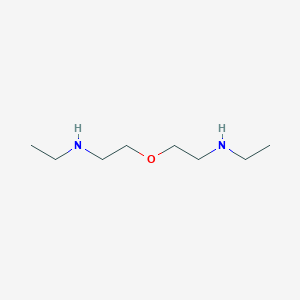
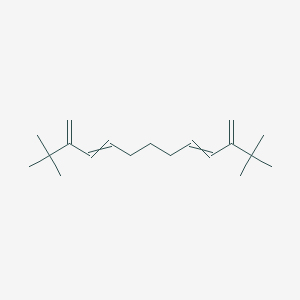

![6-{1-[(4-Chlorophenyl)sulfanyl]heptylidene}-2,2-dimethylcyclohexan-1-one](/img/structure/B14366752.png)
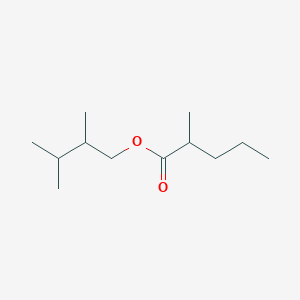
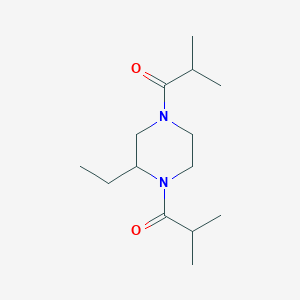
![2-{4-[Ethyl(propyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14366776.png)
